Aprepitant-d4
Übersicht
Beschreibung
Aprepitant-d4 is the deuterium labeled Aprepitant . It is intended for use as an internal standard for the quantification of aprepitant by GC- or LC-MS . Aprepitant is an antiemetic compound and antagonist of the neurokinin-1 (NK1) receptor .
Synthesis Analysis
Aprepitant-d4 is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . The synthesis of Aprepitant involves novel structural modifications to create Aprepitant conjugates with different radionuclide chelators .
Molecular Structure Analysis
The molecular formula of Aprepitant-d4 is C23H17D4F7N4O3 . The average mass is 538.451 Da and the monoisotopic mass is 538.175293 Da .
Chemical Reactions Analysis
Aprepitant-d4 is used in the preparation of solid dispersions to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients . The solid dispersions are characterized by dissolution, FTIR, XRPD, DSC, SEM, and pharmacokinetic studies .
Physical And Chemical Properties Analysis
Aprepitant-d4 has a density of 1.5±0.1 g/cm3 . The molar refractivity is 115.1±0.5 cm3 . The polar surface area is 75 Å2 . The polarizability is 45.6±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications : Aprepitant conjugates with radionuclide chelators are being developed for imaging and therapy of neurokinin 1 receptor-overexpressing cancers. This novel approach could provide theranostic-like radiopharmaceutical pairs for such cancers (Halik et al., 2020).
Improvement in Chemotherapy-induced Nausea and Vomiting : The addition of Aprepitant to standard antiemetic therapy significantly improves the control of chemotherapy-induced nausea and vomiting. It is particularly effective when used with a 5-HT3 receptor antagonist and dexamethasone (Poli-Bigelli et al., 2003), (Chawla et al., 2003).
Nanocapsule Formulation for Oral Administration : Aprepitant-loaded chitosan-polyethylene glycol-coated cyclodextrin nanocapsules have been developed for oral administration. These nanocapsules could potentially treat chemotherapy-induced nausea and vomiting more effectively (Erdoğar et al., 2021).
Combination with Corticosteroids : Aprepitant enhances the prevention of CINV when combined with corticosteroids and 5-HT3 antagonists. This combination has been shown to be particularly effective (Majumdar et al., 2003), (McCrea et al., 2003).
Antitumor Properties : Aprepitant, as a selective high-affinity antagonist of human substance P/Neurokinin-1 receptors, shows inhibition of growth in various tumor cell lines. Maximum inhibition was observed at a specific concentration, suggesting its potential as an antitumor drug (Muñoz & Rosso, 2010).
Quality of Life Improvement in Chemotherapy Patients : Adding Aprepitant to chemotherapy treatments improves complete response rates and quality of life in patients, demonstrating its impact beyond just symptom control (Olver et al., 2007).
Use in HIV Infection : In a study, Aprepitant treatment was associated with significant decreases in plasma substance P and soluble CD163, suggesting a role in modulating monocyte activation in HIV infection (Tebas et al., 2015).
Effectiveness in Japanese Cancer Patients : A study showed a 70% complete response rate in Japanese cancer patients receiving high-dose cisplatin when treated with Aprepitant, indicating its efficacy in different ethnic populations (Takahashi et al., 2010).
Dosage Optimization : Research on the pharmacokinetics of Aprepitant has led to the optimization of its dosage for preventing CINV, particularly when given in a specific sequence over several days (Majumdar et al., 2006).
Application in Dermatology : Aprepitant shows efficacy in inflammatory skin diseases like prurigo nodularis due to its peripheral effects, including reduced ERK1/2 activation (Agelopoulos et al., 2019).
Brain Receptor Occupancy Studies : PET studies of brain NK(1) receptor occupancy by Aprepitant can guide dose selection for clinical trials of NK(1) receptor antagonists in central therapeutic indications (Bergström et al., 2004).
Lack of Efficacy in Major Depressive Disorder : A study found that Aprepitant was not an effective treatment for major depressive disorder, challenging the concept of neurokinin(1) receptor antagonism as an antidepressant mechanism (Keller et al., 2006).
Solubility in Supercritical Carbon Dioxide : The solubility of Aprepitant in supercritical carbon dioxide was studied, showing the feasibility for processing and possibly using supercritical fluid (SCF) technologies for micro and nano sizing of particles (Sodeifian et al., 2017).
Interaction with Other Drugs : Studies have investigated the lack of effect of Aprepitant on the pharmacokinetics of other drugs, such as hydrodolasetron, in different metabolizer types (Li et al., 2005).
Comparison with Fosaprepitant : A study compared single-dose intravenous fosaprepitant with standard 3-day oral Aprepitant for preventing chemotherapy-induced nausea and vomiting, showing noninferiority (Grunberg et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NSVJKUEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aprepitant-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.